1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline core, the introduction of the sulfonyl group, and the construction of the pyrazino[3,2,1-jk]carbazole moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres or specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents to the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione: shares structural similarities with other quinazoline derivatives and pyrazino[3,2,1-jk]carbazole compounds.
Quinazoline derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Pyrazino[3,2,1-jk]carbazole compounds: These compounds have unique structural features that can confer specific biological properties.
Uniqueness
What sets this compound apart is its combination of multiple heterocyclic rings and functional groups, which can result in unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1,3-dimethyl-6-[(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)sulfonyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H26N4O4S/c1-15-7-9-21-18(13-15)17-5-4-6-22-23(17)28(21)11-12-29(22)34(32,33)16-8-10-20-19(14-16)24(30)27(3)25(31)26(20)2/h7-10,13-14,22H,4-6,11-12H2,1-3H3 |
InChI Key |
DCRPBGNQTBGNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)S(=O)(=O)C5=CC6=C(C=C5)N(C(=O)N(C6=O)C)C |
Origin of Product |
United States |
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